
(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride
Overview
Description
(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a hydrochloride salt form of (2R)-2-(Dimethylamino)pentanoic acid, which is a derivative of pentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Dimethylamino)pentanoic acid;hydrochloride typically involves the reaction of (2R)-2-(Dimethylamino)pentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of (2R)-2-(Dimethylamino)pentanoic acid in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the product by crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
DMAPA hydrochloride is utilized in several research domains:
Chemistry
- Reagent in Organic Synthesis : It serves as a reagent for synthesizing more complex molecules.
- Building Block : Its structure allows it to be a precursor for various chemical products.
Biology
- Biological Activity Studies : Research focuses on its interactions with biomolecules and potential therapeutic effects.
- Neuroprotective Effects : Studies indicate that DMAPA hydrochloride may protect neurons from damage, making it a candidate for neurodegenerative disease treatments.
Medicine
- Therapeutic Applications : Ongoing research investigates its use as a precursor in drug development targeting neurological disorders.
- Cognitive Enhancement : Some studies suggest potential benefits for cognitive function enhancement through neurotransmitter modulation.
Neuroprotection
Research indicates that DMAPA hydrochloride may exhibit neuroprotective properties. In animal models of neurodegeneration, administration has shown reduced neuronal loss and improved functional outcomes.
Cognitive Function
In clinical studies, DMAPA hydrochloride has been evaluated for its effects on cognitive performance. Results suggest enhancements in memory and learning tasks among subjects treated with the compound.
Antimicrobial Properties
Preliminary investigations have hinted at antimicrobial effects against certain pathogens. Further studies are necessary to fully elucidate these properties and their potential applications in treating infections.
Mechanism of Action
The mechanism of action of (2R)-2-(Dimethylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, influencing its binding to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(Dimethylamino)butanoic acid;hydrochloride
- (2R)-2-(Dimethylamino)hexanoic acid;hydrochloride
- (2R)-2-(Dimethylamino)propanoic acid;hydrochloride
Uniqueness
(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride is unique due to its specific structure and properties, which make it suitable for particular applications in research and industry. Its distinct chemical reactivity and biological activity set it apart from other similar compounds.
Biological Activity
(2R)-2-(Dimethylamino)pentanoic acid;hydrochloride, also known as DMAPA hydrochloride, is a compound with significant biological activity and potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure : The compound has the molecular formula C7H15ClN2O2 and a molecular weight of 178.66 g/mol. Its structure includes a dimethylamino group that contributes to its biological activity.
Synthesis : The synthesis typically involves the reaction of (2R)-2-(Dimethylamino)pentanoic acid with hydrochloric acid under controlled conditions to form the hydrochloride salt. The process includes dissolution in a solvent, controlled stirring, and purification through crystallization or similar methods.
The biological activity of DMAPA hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The dimethylamino group is crucial for its binding to receptors or enzymes, influencing key physiological pathways.
- Receptor Interaction : DMAPA hydrochloride may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognitive function.
- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, which can lead to changes in metabolic processes.
Biological Activities
Research indicates that DMAPA hydrochloride exhibits several biological activities:
- Neuroprotective Effects : Studies have demonstrated that DMAPA hydrochloride may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary research suggests potential antimicrobial effects, although further studies are needed to elucidate this activity fully .
- Cognitive Enhancement : Some investigations have indicated that the compound may enhance cognitive function, possibly through its effects on neurotransmitter systems .
Case Studies and Experimental Data
- Neuroprotection :
- Cognitive Function :
- Antimicrobial Properties :
Comparative Analysis
To better understand the unique properties of DMAPA hydrochloride, it is useful to compare it with similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
(2R)-2-(Dimethylamino)butanoic acid;hydrochloride | Moderate neuroactivity | Shorter carbon chain |
(2R)-2-(Dimethylamino)hexanoic acid;hydrochloride | Potentially higher potency | Longer carbon chain |
(2R)-2-(Dimethylamino)pentanoic acid | Neuroprotective effects | Distinct pharmacological profile |
Q & A
Q. What are the standard synthetic routes for (2R)-2-(Dimethylamino)pentanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of (2R)-2-(Dimethylamino)pentanoic acid hydrochloride typically involves multi-step organic reactions, including chiral resolution to maintain stereochemical integrity. Key steps may include:
- Aminoalkylation : Introducing the dimethylamino group via nucleophilic substitution or reductive amination, requiring precise pH control (~7–9) to avoid racemization .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates under controlled acidic or basic conditions to yield the pentanoic acid backbone .
- Salt Formation : Reaction with hydrochloric acid to produce the hydrochloride salt, ensuring solubility and stability .
Optimization Strategies :
- Temperature Control : Maintain <50°C during amination to prevent side reactions .
- Catalytic Methods : Use chiral catalysts (e.g., Rhodium complexes) to enhance enantiomeric excess .
- Purification : Employ recrystallization or preparative HPLC for high-purity isolation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of (2R)-2-(Dimethylamino)pentanoic acid hydrochloride?
Answer:
Spectroscopic Techniques :
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., δ 2.3–3.1 ppm for dimethylamino protons) and absence of impurities .
- IR Spectroscopy : Peaks at ~2500 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O stretch) validate functional groups .
Chromatographic Methods :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane:isopropanol mobile phase) .
- LC-MS : Quantifies purity (>98%) and detects trace impurities via mass fragmentation patterns .
Advanced Validation :
- X-ray Crystallography : Resolves absolute configuration in crystalline form .
Q. How can enantiomeric purity of (2R)-2-(Dimethylamino)pentanoic acid hydrochloride be validated, and what challenges arise in chiral resolution?
Answer:
Validation Methods :
- Polarimetry : Measures optical rotation (e.g., [α]D²⁵ = +15° to +25° for R-configuration) .
- Chiral Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers for HPLC separation .
Challenges :
- Racemization Risk : Occurs during acidic/basic steps; mitigate by using buffered conditions (pH 6–8) .
- Column Selection : Non-polar columns may fail to resolve enantiomers; use polysaccharide-based phases .
Case Study :
In a 2025 study, chiral SFC (supercritical fluid chromatography) achieved baseline separation with 95% enantiomeric excess, reducing analysis time by 40% .
Q. What experimental approaches are recommended to study the compound's interaction with biological targets, such as enzymes or receptors?
Answer:
In Vitro Assays :
- Enzyme Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor inhibition constants (Ki) via fluorescence spectroscopy .
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to receptors like GABA transporters .
In Silico Methods :
- Molecular Docking : Predict binding modes using software like AutoDock Vina (PDB ID: 4XP4 for aminotransferases) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
In Vivo Models :
- Rodent Studies : Evaluate anticonvulsant activity via pentylenetetrazole (PTZ)-induced seizure models, monitoring dose-dependent latency .
Q. How should researchers reconcile conflicting data on the compound's biological activity reported in different studies?
Answer:
Root Causes of Discrepancies :
- Purity Variability : Impurities (e.g., racemic contamination) may skew results; validate via LC-MS .
- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO) alter activity profiles .
Resolution Strategies :
Replication : Repeat experiments under standardized conditions (e.g., 37°C, pH 7.4 PBS buffer) .
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Orthogonal Assays : Cross-validate via SPR and isothermal titration calorimetry (ITC) .
Example :
A 2024 study resolved conflicting anticonvulsant data by identifying batch-specific impurities via NMR, leading to revised EC50 values (from 10 µM to 15 µM) .
Properties
IUPAC Name |
(2R)-2-(dimethylamino)pentanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLQIHMVMZWPPY-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)N(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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